1-benzyl-1H-1,2,3-triazole-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

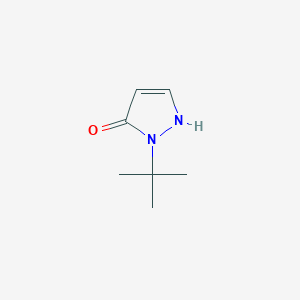

1-Benzyltriazole-4-carbohydrazide is a chemical compound with the molecular formula C10H11N5O. It is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole is known to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Scientific Research Applications

Synthesis and Biological Activities

1-Benzyltriazole-4-carbohydrazide derivatives are synthesized for various biological and chemical applications. For instance, triazole derivatives are known for their antimicrobial efficacy. A study by Gautam and Chourasia (2010) synthesized 4H-1,2,4-triazole derivatives and screened them for antibacterial and antifungal activities, showing significant effects against various bacterial strains and fungi (Gautam & Chourasia, 2010). Similarly, Al-Soud et al. (2003) synthesized 1,2,4-triazole derivatives, some of which demonstrated remarkable activity against leukemia, ovarian, renal, and lung cancers (Al-Soud, Al-Masoudi, & Ferwanah, 2003).

Antioxidant and Antitumor Activities

Further, compounds like 1-Benzyltriazole-4-carbohydrazide have been explored for their potential antioxidant and antitumor activities. El Sadek et al. (2014) highlighted the synthesis of new aromatic C-nucleosides containing triazole units, exhibiting potent antioxidant and antitumor activities, showcasing the compound's potential in pharmaceutical applications (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).

Corrosion Inhibition

The application of 1-Benzyltriazole-4-carbohydrazide derivatives extends to corrosion inhibition as well. Fernandes et al. (2019) investigated the use of 1-benzyl-4-phenyl-1H-1,2,3-triazole as an organic corrosion inhibitor for mild steel in acidic media, demonstrating significant efficiency in protecting against corrosion, further emphasizing the versatility of triazole derivatives in industrial applications (Fernandes, Alvarez, Santos, Barrios, & Ponzio, 2019).

Environmental Concerns and Removal

Benzotriazoles, including derivatives of 1-Benzyltriazole-4-carbohydrazide, are noted for their presence in environmental samples and the challenges associated with their removal. Weiss and Reemtsma (2005) developed a method for determining benzotriazole corrosion inhibitors in environmental water samples, highlighting the environmental impact of these compounds and the need for efficient removal methods (Weiss & Reemtsma, 2005).

Future Directions

Research into triazole and benzimidazole derivatives is an active and attractive topic in medicinal chemistry due to their significant biological and pharmacological properties . Future research could focus on exploring the potential applications of 1-Benzyltriazole-4-carbohydrazide in various fields, including medicinal chemistry.

Mechanism of Action

Target of Action

Triazole compounds, which include 1-benzyltriazole-4-carbohydrazide, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a broad spectrum of biological properties .

Mode of Action

It is known that triazole compounds can bind to proteins, lipids, dna, and rna, resulting in damage to these macromolecules . This damage can lead to various biological effects, depending on the specific targets and the nature of the interactions .

Biochemical Pathways

Triazole compounds are known to interact with a variety of biochemical pathways due to their ability to bind to different enzymes and receptors . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties can significantly impact a drug’s bioavailability .

Result of Action

The damage to proteins, lipids, dna, and rna caused by triazole compounds can lead to various biological effects, depending on the specific targets and the nature of the interactions .

Action Environment

The action, efficacy, and stability of 1-Benzyltriazole-4-carbohydrazide can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s action . Additionally, the pH, temperature, and other physical conditions can impact the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

These interactions can influence biochemical reactions in various ways, such as by acting as enzyme inhibitors or activators

Cellular Effects

For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Triazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

1-benzyltriazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-12-10(16)9-7-15(14-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWSTTVUEAGEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2970664.png)

![4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2970665.png)

![2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid](/img/structure/B2970667.png)

![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2970676.png)

![3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2970677.png)

![3-(3,5-dimethylphenyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2970678.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)